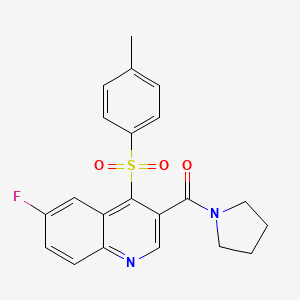

(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

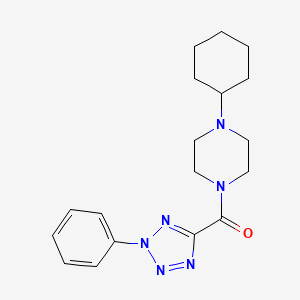

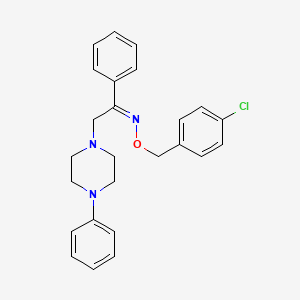

“(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C21H19FN2O3S and a molecular weight of 398.45. It contains a quinoline ring, which is a nitrogen-containing bicyclic compound , and a pyrrolidine ring, which is a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the reaction involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the synthesized compounds was obtained as a white powder with a melting point of 85–87°C .Scientific Research Applications

Anticonvulsant Applications

A series of novel compounds structurally similar to the one were synthesized and evaluated for their anticonvulsant activities. One study focused on the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents. The most potent compound identified demonstrated significant efficacy in the maximal electroshock (MES) test, with a higher protective index than the reference drug phenytoin, indicating its potential as a promising anticonvulsant agent (Malik & Khan, 2014).

Structural and Physicochemical Analysis

Another aspect of research involves the structural exploration and physicochemical analysis of related compounds. For instance, the structural characterization using various spectroscopic methods and X-ray diffraction studies has been performed to understand the molecular conformation and stability, which are crucial for the biological activity of such compounds (Benaka Prasad et al., 2018).

Advanced Material Synthesis

Compounds with a similar structural framework have been synthesized and characterized for their potential applications in material science. Detailed conformational and crystallographic analyses, along with density functional theory (DFT) studies, have provided insights into the molecular structures and physicochemical properties, revealing their applicability in various fields, including material synthesis (Huang et al., 2021).

Radiopharmaceutical Development

In the field of radiopharmaceuticals, related compounds have been utilized in the development of novel PET radiotracers for imaging human neurofibrillary tangles, which are significant in neurodegenerative diseases like Alzheimer's. The successful synthesis and validation of such radiopharmaceuticals for human use highlight the potential of structurally related compounds in diagnostic imaging and neuroscience research (Collier et al., 2017).

Antibacterial Properties

Some derivatives have shown potent antibacterial activity, particularly against resistant strains of bacteria, making them valuable candidates for developing new antibiotics. The synthesis and evaluation of these compounds, including their structure-activity relationships, provide a basis for designing effective antibacterial agents (Inagaki et al., 2003).

properties

IUPAC Name |

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S/c1-14-4-7-16(8-5-14)28(26,27)20-17-12-15(22)6-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXKMOBGGMYHQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2796753.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate](/img/structure/B2796756.png)

![3-(4-Chlorophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2796760.png)

![3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2796766.png)

![2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2796771.png)